

Comparative analysis of Dioxybenzone and Avobenzone UV absorbance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Dioxybenzone**

Cat. No.: **B1663609**

[Get Quote](#)

A Comparative Guide to the UV Absorbance of **Dioxybenzone** and Avobenzone

For Immediate Publication

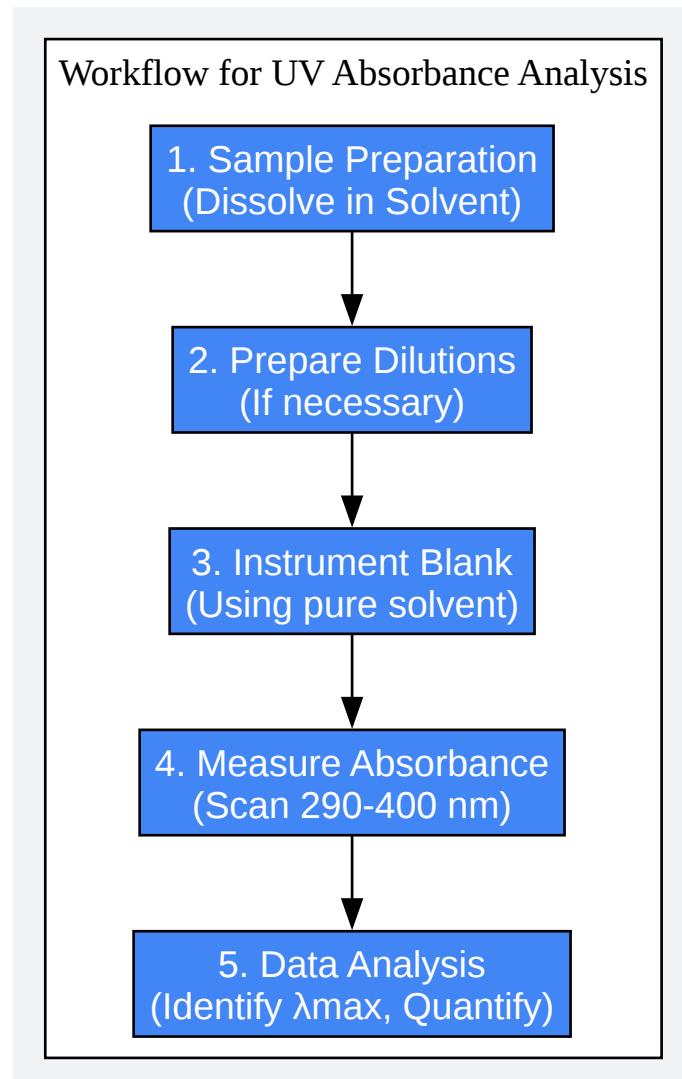
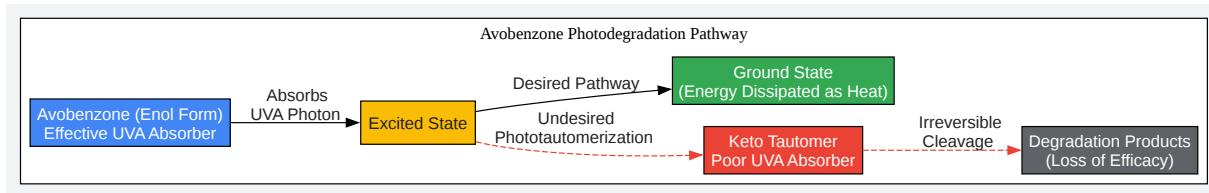
This guide provides a detailed comparative analysis of the ultraviolet (UV) absorbance characteristics of two organic sunscreen agents: **Dioxybenzone** and Avobenzone. Tailored for researchers, scientists, and drug development professionals, this document outlines their respective UV filtering capabilities, photostability, and the experimental protocols used for their evaluation.

Comparative UV Absorbance and Photostability

Dioxybenzone (Benzophenone-8) and Avobenzone (Butyl Methoxydiboylmethane) are both organic molecules that absorb UV radiation, but they differ significantly in their spectral coverage and stability. Avobenzone is a potent absorber of long-wave UVA rays, while **Dioxybenzone** offers broader but less specific protection across UVB and short-wave UVA regions.

A critical distinction lies in their photostability. Avobenzone is notoriously photounstable, degrading significantly upon exposure to UV light, which necessitates the inclusion of photostabilizing agents in formulation.^{[1][2][3]} **Dioxybenzone**, while less common in modern formulations, is a more stable compound.^[4]

Data Summary



The following table summarizes the key quantitative parameters of **Dioxybenzone** and Avobenzone.

Parameter	Dioxybenzone (Benzophenone-8)	Avobenzone (Butyl Methoxydiboylmethane)
INCI Name	Benzophenone-8	Butyl Methoxydiboylmethane
Molecular Formula	$C_{14}H_{12}O_4$ ^{[5][6]}	$C_{20}H_{22}O_3$ ^{[1][7]}
Molar Mass	244.24 g/mol ^{[5][8]}	310.39 g/mol ^{[1][9]}
UV Range Absorbed	UVB & UVA-II (short-wave UVA) ^{[6][10][11]}	Full Spectrum UVA (UVA-I & UVA-II) ^{[2][12][13]}
Peak Absorbance (λ_{max})	Primary peak in UVA-II; Secondary peak in UVB	~357 - 360 nm ^{[1][2][7][12][14]}
Molar Absorptivity (ϵ)	$> 2000 M^{-1}cm^{-1}$ ^[8]	$32,400 M^{-1}cm^{-1}$ at 355 nm (enol form in cyclohexane) ^[9]
Photostability	Relatively photostable. ^[4]	Highly photounstable; can lose over 50% of absorbance in 1 hour without stabilizers. ^{[2][3]}

Mechanism of Action and Photodegradation

Organic UV filters like **Dioxybenzone** and Avobenzone function by absorbing high-energy UV photons. The molecule enters an excited state and then dissipates the energy, often as heat, as it returns to its ground state, preventing the UV radiation from reaching the skin.^[15]

Avobenzone's instability is a result of its molecular structure. In its ground state, it exists primarily in a stable, chelated enol form, which is highly effective at absorbing UVA light.^{[1][14]} Upon absorbing a UV photon, it can undergo a process called keto-enol tautomerization, converting to a less stable keto isomer. This keto form is not an efficient UVA absorber and is prone to irreversible degradation into various by-products, leading to a loss of sun protection.^{[2][14][16]}

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Avobenzone - Wikipedia [en.wikipedia.org]
- 2. spflist.com [spflist.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Volume 38 No 4 page 8 [library.scconline.org]
- 5. Dioxybenzone [webbook.nist.gov]
- 6. Dioxybenzone - Wikipedia [en.wikipedia.org]
- 7. Avobenzone | C20H22O3 | CID 51040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,2'-Dihydroxy-4-methoxybenzophenone | C14H12O4 | CID 8569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Is Avobenzone Safer Than Other UV Filters? a Scientific Dissection for Formulators [elchemistry.com]
- 14. Drug Delivery Strategies for Avobenzone: A Case Study of Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sunscreen - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Comparative analysis of Dioxybenzone and Avobenzone UV absorbance]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1663609#comparative-analysis-of-dioxybenzone-and-avobenzone-uv-absorbance>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com